Desthiobiotin-PEG4-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O6/c1-3-10-27-12-14-29-16-17-30-15-13-28-11-9-22-20(25)8-6-4-5-7-19-18(2)23-21(26)24-19/h1,18-19H,4-17H2,2H3,(H,22,25)(H2,23,24,26)/t18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSNBVBVAYQBHF-RBUKOAKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Desthiobiotin-PEG4-Alkyne: Principles, Protocols, and Advanced Applications

Part 1: Deconstructing the Molecule: A Trifunctional Powerhouse

Desthiobiotin-PEG4-Alkyne is a sophisticated chemical tool engineered for precision and versatility in bioconjugation, proteomics, and drug discovery.[1] Its power lies in the synergistic action of its three distinct functional components, each chosen to overcome specific challenges in biological research.

-

The Desthiobiotin Moiety: The Reversible Anchor. Unlike the nearly irreversible bond of biotin with streptavidin (Kd ≈ 10-15 M), desthiobiotin, a sulfur-free analog, exhibits a lower binding affinity (Kd ≈ 10-11 M).[2][3][4] This crucial difference is the cornerstone of its utility in affinity purification. While the interaction is strong enough for efficient capture of labeled biomolecules on streptavidin resins, it allows for gentle elution using competitive displacement with free biotin under physiological conditions.[4][5][6] This "soft-release" characteristic is paramount for preserving the integrity and function of delicate protein complexes, a significant advantage over the harsh, denaturing conditions often required to break the biotin-streptavidin bond.[2][7]

-

The PEG4 Linker: The Solubilizing Spacer. The tetra-ethylene glycol (PEG4) linker is not merely a spacer; it is a critical component that enhances the overall performance of the molecule.[8][9] Many bioactive molecules and probes are hydrophobic, leading to aggregation in aqueous buffers.[8] The hydrophilic PEG4 chain improves the water solubility of the entire conjugate, preventing aggregation and ensuring better handling and reactivity.[8][10] Furthermore, this flexible linker provides spatial separation between the desthiobiotin tag and the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding to both the streptavidin resin and the target molecule.[9][11]

-

The Terminal Alkyne: The Bioorthogonal Handle. The terminal alkyne group is the reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][12][13] This functional group allows for the covalent and specific attachment of the Desthiobiotin-PEG4 probe to any biomolecule that has been metabolically, enzymatically, or chemically modified to contain an azide group.[1][14] The bioorthogonal nature of the alkyne-azide reaction means it proceeds with high fidelity in complex biological mixtures without cross-reacting with native functional groups.[12][15]

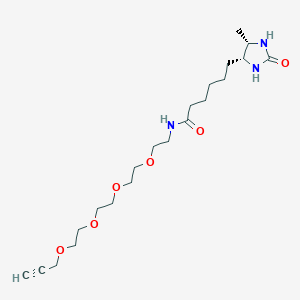

Below is a diagram illustrating the modular nature of this compound.

Caption: Modular structure of this compound.

Part 2: The Core Application: Click Chemistry for Targeted Labeling

The primary function of this compound is to attach a desthiobiotin tag to an azide-modified molecule of interest. This is achieved via an azide-alkyne cycloaddition, a reaction that comes in two main flavors: Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC). The choice between them is a critical experimental decision driven by the nature of the sample.

Mechanism 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most common form of click chemistry, prized for its speed and efficiency.[12] It involves the use of a copper(I) catalyst, typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.[12][16] The Cu(I) catalyst dramatically accelerates the reaction, leading to the formation of a stable 1,4-disubstituted triazole ring that links the alkyne probe to the azide-modified target.[]

Causality Behind the Choice: CuAAC is ideal for in vitro applications involving purified proteins, cell lysates, or fixed cells where copper toxicity is not a concern.[12][18] Its rapid kinetics make it highly efficient for labeling experiments.[13] The use of a stabilizing ligand like THPTA is crucial to protect the Cu(I) catalyst from oxidation and enhance reaction rates in aqueous environments.[12][16]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Mechanism 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the go-to method for applications in living systems, such as live-cell imaging.[15][] This reaction eschews the need for a cytotoxic copper catalyst.[15] Instead, it utilizes a strained cyclooctyne (e.g., DBCO, DIBO) on the probe molecule. The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed spontaneously with an azide.[][20] While this compound itself contains a terminal alkyne for CuAAC, analogous reagents like Desthiobiotin-PEG4-DBCO are used for SPAAC. The principle remains the same: linking a desthiobiotin tag to an azide-modified molecule.

Causality Behind the Choice: The absence of a copper catalyst makes SPAAC bioorthogonal and ideal for experiments in live cells or whole organisms, where copper-induced toxicity would compromise the results.[15][21] While generally slower than CuAAC, the reaction is still highly specific and efficient for biological labeling.[20]

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Part 3: Experimental Protocols and Data

The following sections provide validated, step-by-step protocols for the application of this compound.

Protocol 1: CuAAC Labeling of an Azide-Modified Protein in Solution

This protocol describes a general method for labeling a purified protein that has been modified to contain an azide group.

A. Reagent Preparation:

| Reagent | Stock Concentration | Solvent | Storage |

| Azide-Modified Protein | 1-5 mg/mL | PBS, pH 7.4 | -80°C |

| This compound | 10 mM | DMSO or DMF | -20°C |

| Copper(II) Sulfate (CuSO₄) | 20-50 mM | Deionized Water | Room Temp |

| THPTA Ligand | 50-100 mM | Deionized Water | -20°C |

| Sodium Ascorbate | 100 mM | Deionized Water | -20°C (Prepare Fresh) |

B. Labeling Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with reaction buffer (e.g., PBS) to the desired final concentration.

-

Add Probe: Add this compound from the stock solution to a final concentration of 2-10 molar equivalents relative to the protein.

-

Prepare Catalyst Mix: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is common to ensure the copper remains soluble and active.[12]

-

Add Catalyst: Add the premixed CuSO₄/THPTA solution to the protein reaction tube. A typical final concentration for CuSO₄ is 50-100 µM.[22]

-

Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to initiate the click reaction.[22] Gently mix the contents.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove excess, unreacted probe and catalyst components using a desalting column (spin or gravity-flow) or dialysis against PBS.[23]

Protocol 2: Affinity Purification of Labeled Protein using Streptavidin Resin

This protocol details the capture and gentle elution of the desthiobiotin-labeled protein.

A. Reagent Preparation:

| Reagent | Concentration / Type | Purpose |

| Streptavidin Agarose Resin | 50% Slurry | Capture of labeled protein |

| Wash Buffer | PBS + 0.05% Tween-20 | Removal of non-specific binders |

| Elution Buffer | PBS + 10-50 mM d-Biotin | Competitive elution of captured protein |

B. Purification Procedure:

-

Resin Equilibration: Transfer the required amount of streptavidin resin slurry to a column or tube. Wash and equilibrate the resin with 3-5 bed volumes of Wash Buffer.

-

Binding: Add the purified, labeled protein sample from Protocol 1 to the equilibrated resin. Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.[22]

-

Washing: Pellet the resin by centrifugation or gravity and discard the supernatant. Wash the resin extensively with 5-10 bed volumes of Wash Buffer to remove all non-specifically bound proteins.

-

Elution: Add 1-2 bed volumes of Elution Buffer to the washed resin. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Collect Eluate: Collect the eluate containing the purified protein. Repeat the elution step 2-3 times to maximize recovery, collecting each fraction separately.

-

Analysis: Analyze the eluted fractions by SDS-PAGE, Western blot, or mass spectrometry to confirm the purity and identity of the target protein.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 1802907-99-8 | BroadPharm [broadpharm.com]

- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. fishersci.ie [fishersci.ie]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 11. purepeg.com [purepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 18. axispharm.com [axispharm.com]

- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 21. broadpharm.com [broadpharm.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to Desthiobiotin-PEG4-Alkyne: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of Desthiobiotin-PEG4-Alkyne, a versatile heterobifunctional linker widely employed in bioconjugation, proteomics, and drug discovery. We will delve into its core chemical properties, molecular structure, and provide detailed, field-proven protocols for its application, particularly in the context of "click chemistry" and affinity purification.

Introduction: A Trifunctional Tool for Modern Bioscience

This compound is a powerful chemical probe designed for the selective labeling and reversible capture of biomolecules.[1][2][3][4] Its utility stems from the integration of three key functional moieties:

-

A Desthiobiotin Moiety: A sulfur-free analog of biotin that provides a specific, yet reversible, binding interaction with streptavidin.[5][6][7] This feature is critical for the gentle elution of captured targets, a significant advantage over the nearly irreversible bond of biotin.[5][6][7][8]

-

A PEG4 Spacer: A hydrophilic tetraethylene glycol linker that enhances aqueous solubility, minimizes steric hindrance, and reduces non-specific binding.[9][10]

-

A Terminal Alkyne Group: A reactive handle that enables covalent conjugation to azide-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4][9]

This unique combination of features makes this compound an invaluable reagent for applications requiring both robust labeling and mild, specific release of target molecules.[1][4]

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₇N₃O₆ | [1][5][11] |

| Molecular Weight | ~427.5 g/mol | [5][11] |

| CAS Number | 1802907-99-8 or 1951424-89-7 | [1][5][11] |

| Appearance | Colorless to slightly yellow oil/Clear viscous liquid | [1][4][6] |

| Purity | ≥90-96% (typically by HPLC) | [1][5][11] |

| Solubility | Soluble in DMSO, DMF, and other polar aprotic organic solvents.[4][6][12] | |

| Storage Conditions | Store at -20°C, desiccated.[5][6] Shipped at ambient temperature.[5] |

Molecular Structure

The structure of this compound is fundamental to its function. The desthiobiotin head group provides the binding affinity, the PEG spacer offers flexibility and solubility, and the terminal alkyne serves as the reactive site for conjugation.

Caption: Chemical structure of this compound.

Core Applications and Methodologies

The primary application of this compound lies in "capture and release" strategies within chemical proteomics, such as Activity-Based Protein Profiling (ABPP), and in the development of targeted therapeutics.[1][13]

Mechanism of Action: A Three-Stage Workflow

The experimental workflow using this compound can be conceptualized in three distinct stages: Conjugation, Capture, and Elution.

Caption: The three-stage workflow of this compound.

Experimental Protocol: Labeling and Purification of an Azide-Modified Protein

This protocol outlines a general procedure for the biotinylation of an azide-modified protein using this compound, followed by affinity purification.

Materials:

-

Azide-modified protein of interest

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium Ascorbate

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Streptavidin-coated agarose or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., PBS containing 50 mM Biotin, pH 7.4)

Methodology:

Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh immediately before use.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10-50 µM) in the reaction buffer.[9]

-

Add the this compound stock solution to a final concentration of 2-10 molar equivalents relative to the protein.

-

Add the THPTA stock solution to a final concentration of 5 equivalents relative to CuSO₄.

-

Add the CuSO₄ stock solution to a final concentration of 50-100 µM.[14]

-

Gently mix the contents.

-

-

Reaction Initiation and Incubation:

-

Reaction Quenching and Purification:

-

(Optional) Quench the reaction by adding EDTA to a final concentration of 10 mM.

-

Remove excess reagents and purify the desthiobiotinylated protein using size-exclusion chromatography, dialysis, or spin filtration.[14]

-

Part 2: Affinity Purification

-

Bead Preparation:

-

Wash the streptavidin-coated beads with Wash Buffer according to the manufacturer's instructions.

-

-

Binding:

-

Add the purified desthiobiotinylated protein solution to the prepared beads.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.

-

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Repeat this step 3-5 times.

-

-

Elution:

-

Add the Elution Buffer containing free biotin to the beads.

-

Incubate for 30-60 minutes at room temperature with gentle agitation. The free biotin will competitively displace the desthiobiotinylated protein from the streptavidin.[5][6]

-

Pellet the beads and collect the supernatant containing the purified protein. Repeat the elution step if necessary to maximize recovery.

-

Causality and Trustworthiness in Experimental Design

The success of experiments utilizing this compound hinges on understanding the "why" behind each step.

-

Why Desthiobiotin? The lower binding affinity of desthiobiotin to streptavidin (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M) is the key to gentle elution.[5][7] This "soft-release" characteristic is crucial for preserving the structure and function of the purified protein and any interacting partners, minimizing the co-purification of endogenous biotinylated molecules.[5][6]

-

Why a PEG Spacer? The hydrophilic PEG4 spacer is not merely a linker. It actively improves the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic biomolecules.[9] Furthermore, its flexibility minimizes steric hindrance, ensuring efficient binding of the desthiobiotin moiety to the streptavidin pocket.[15][16]

-

Why Click Chemistry? The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding with near-quantitative yields under a variety of conditions.[14] This ensures a high degree of labeling with minimal side reactions, leading to a more homogenous product for downstream applications.

Conclusion

This compound stands out as a powerful and versatile tool in the modern life sciences toolkit. Its well-defined chemical properties and trifunctional nature enable robust and specific labeling of biomolecules, coupled with a gentle and efficient purification strategy. By understanding the principles behind its design and application, researchers can confidently leverage this reagent to advance their studies in proteomics, drug discovery, and beyond.

References

- BenchChem. (n.d.). Application Notes and Protocols for Dde Biotin-PEG4-alkyne in Copper-Catalyzed Click Chemistry.

- BroadPharm. (n.d.). This compound, 1802907-99-8.

- Chem-Impex. (n.d.). Desthiobiotin alkyne.

- CymitQuimica. (n.d.). This compound.

- BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism and Application of Dde Biotin-PEG4-alkyne.

- Precise PEG. (n.d.). This compound.

- Biosynth. (n.d.). This compound | 1951424-89-7 | BDD42489.

- ChemicalBook. (n.d.). This compound | 1802907-99-8.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of N-Desthiobiotin-N-bis(PEG4-NHS ester).

- Interchim. (n.d.). DesthioBiotins.

- MedChemExpress. (n.d.). This compound | Biochemical Assay Reagent.

- Vector Labs. (n.d.). Desthiobiotin Alkyne.

- Jena Bioscience. (n.d.). Azides of Biotin/Desthiobiotin.

- Xi'an ruixi Biological Technology Co. (n.d.). Materials Safety Data Sheet.

- Delchimica. (n.d.). This compound.

- BenchChem. (n.d.). Improving the efficiency of Dde Biotin-PEG4-alkyne click reaction.

- AxisPharm. (n.d.). Desthiobiotin Alkyne | CAS:1951424-89-7.

- AWS. (2023, August 25). Safety Data Sheet.

- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.

- Iris Biotech GmbH. (2021, May 4). Safety Data Sheet.

- ResearchGate. (n.d.). Synthesis of biotin and desthiobiotin probes by click chemistry with....

- Vector Labs. (n.d.). Biotin-PEG4-Alkyne.

- baseclick GmbH. (n.d.). DBCO-PEG4-Biotin.

- Vector Labs. (n.d.). BIOTIN-PEG4-ALKYNE DESCRIPTION SPECIFICATIONS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Delchimica [delchimica.com]

- 4. Desthiobiotin Alkyne | CAS:1951424-89-7 | AxisPharm [axispharm.com]

- 5. This compound, 1802907-99-8 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

- 12. DBCO-PEG4-Biotin [baseclick.eu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. vectorlabs.com [vectorlabs.com]

Desthiobiotin-PEG4-Alkyne for protein-protein interaction studies

An In-depth Technical Guide to Desthiobiotin-PEG4-Alkyne for Protein-Protein Interaction Studies

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a trifunctional probe for elucidating protein-protein interactions (PPIs). We will delve into the core principles of its application, provide detailed experimental workflows, and offer expert insights into the causality behind critical experimental choices to ensure robust and reproducible results.

Introduction: Redefining the Interactome Landscape

Understanding protein-protein interactions is fundamental to deciphering cellular signaling, disease mechanisms, and identifying novel therapeutic targets. Proximity-dependent labeling techniques, such as BioID and TurboID, have revolutionized the study of PPIs by enabling the identification of weak and transient interactions within a live cellular environment. This compound represents a significant advancement in this field, offering a versatile tool for covalently capturing and subsequently identifying interacting proteins with high specificity and efficiency.

This molecule's innovative design incorporates three key functional moieties:

-

Desthiobiotin: A modified form of biotin that allows for gentler, more specific elution from streptavidin supports compared to the near-covalent bond of biotin. This is crucial for preserving the integrity of captured protein complexes.

-

PEG4 Linker: A polyethylene glycol spacer that enhances the molecule's solubility in aqueous buffers and provides a flexible arm to minimize steric hindrance, thereby increasing its accessibility to the active site of the labeling enzyme.

-

Alkyne Group: A terminal alkyne that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific covalent attachment of reporter tags, such as fluorescent dyes or affinity handles, for downstream detection and enrichment.

The Mechanism of Action: A Tripartite Strategy for PPI Discovery

The utility of this compound in PPI studies is centered on its integration into proximity labeling workflows. The general principle involves the genetic fusion of a promiscuous biotin ligase, such as BirA* (BioID) or the more rapid TurboID, to a protein of interest (the "bait").

When expressed in cells and supplied with a biotin analog like this compound, the ligase generates reactive intermediates that diffuse from the active site and covalently label nearby proteins (the "prey") on accessible lysine residues. The limited half-life of these reactive species confines the labeling to proteins in close proximity to the bait protein, typically within a 10-15 nm radius.

The subsequent steps involve cell lysis, enrichment of the labeled proteins using streptavidin affinity chromatography, and finally, identification by mass spectrometry. The alkyne handle on this compound provides an orthogonal layer of detection and enrichment, allowing for click chemistry-based conjugation of additional tags post-lysis.

Caption: Workflow of a proximity labeling experiment using this compound.

Experimental Protocols: A Step-by-Step Guide

Cell Culture and Labeling

-

Cell Line Preparation: Seed cells expressing the bait protein-ligase fusion construct to an appropriate confluency (typically 70-80%). Include control cells, such as those expressing the ligase alone or a non-localized ligase, to distinguish true interactors from non-specific background proteins.

-

Labeling Initiation: Replace the culture medium with fresh medium containing this compound. The optimal concentration and labeling time must be empirically determined but typically range from 10-50 µM for 10 minutes to 24 hours, depending on the ligase used (e.g., 10-30 minutes for TurboID, 18-24 hours for BioID).

-

Labeling Termination: After the desired labeling period, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe and quench the labeling reaction.

Cell Lysis and Protein Extraction

The choice of lysis buffer is critical for preserving protein complexes while efficiently solubilizing cellular proteins. A RIPA buffer is often a good starting point, but its composition may need to be optimized.

Table 1: Recommended Lysis Buffer Composition

| Component | Concentration | Purpose |

| Tris-HCl, pH 7.5 | 50 mM | Buffering agent |

| NaCl | 150 mM | Salt concentration for physiological osmolarity |

| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent for membrane solubilization |

| Sodium deoxycholate | 0.5% (w/v) | Ionic detergent to disrupt protein-protein interactions |

| SDS | 0.1% (w/v) | Strong ionic detergent for complete denaturation |

| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |

| Nuclease (e.g., Benzonase) | 250 U/mL | Reduces viscosity from nucleic acids |

-

Lysis: Add ice-cold lysis buffer to the washed cell pellet. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay such as the BCA assay.

Affinity Purification of Labeled Proteins

-

Bead Preparation: Use high-capacity streptavidin magnetic beads. Wash the beads three times with lysis buffer to remove preservatives and equilibrate them.

-

Binding: Add the clarified lysate to the equilibrated beads. Incubate for 1-2 hours at 4°C on a rotator to allow for efficient binding of the desthiobiotinylated proteins.

-

Washing: This is a critical step to reduce non-specific binding. Perform a series of stringent washes. A typical wash series includes:

-

Two washes with RIPA buffer.

-

One wash with 1 M KCl.

-

One wash with 0.1 M Na2CO3.

-

One wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.

-

Two final washes with RIPA buffer.

-

-

Elution: Elute the bound proteins by incubating the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) in a buffer compatible with downstream mass spectrometry analysis (e.g., 50 mM ammonium bicarbonate). The reversibility of the desthiobiotin-streptavidin interaction allows for this gentle, competitive elution.

Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.

-

In-solution Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

-

Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method to remove contaminants that can interfere with mass spectrometry analysis.

Data Analysis and Interpretation

The final step is the identification and quantification of the enriched proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: A typical bioinformatics pipeline for analyzing proximity labeling MS data.

A successful analysis hinges on comparing the spectral counts or intensities of proteins identified in the bait experiment to those from the negative controls. True interactors should be significantly enriched in the bait sample. Tools like SAINT (Significance Analysis of INTeractome) can be used to assign a confidence score to each identified protein-protein interaction.

Trustworthiness: A Self-Validating System

The robustness of this methodology lies in its multi-layered control strategy:

-

Biological Controls: The use of a non-fused ligase or a ligase fused to a protein localized to a different subcellular compartment is essential to filter out proteins that non-specifically associate with the ligase or the affinity resin.

-

Biochemical Controls: The "on-bead" digestion of a small aliquot of the streptavidin beads before elution can confirm the successful capture of biotinylated proteins.

-

Orthogonal Validation: High-confidence candidate interactors should be validated by an independent method, such as co-immunoprecipitation followed by Western blotting, to confirm the interaction.

Conclusion: A Powerful Tool for Modern Proteomics

This compound provides a powerful and versatile chemical probe for the study of protein-protein interactions. Its unique combination of a reversible affinity tag, a flexible linker, and a click chemistry handle offers researchers multiple avenues for the enrichment, detection, and validation of PPIs. By following the detailed protocols and incorporating the rigorous controls outlined in this guide, researchers can confidently map protein interaction networks and gain deeper insights into the complex machinery of the cell.

References

-

Proximity-dependent biotin identification (BioID): a method for discovery of protein–protein interactions in vivo. Roux, K. J., Kim, D. I., Raida, M., & Burke, B. (2012). Journal of Cell Biology. [Link]

-

TurboID: A platform for proximity labeling in living cells and organisms. Branon, T. C., Bosch, J. A., Sanchez, A. D., Udeshi, N. D., Svinkina, T., Carr, S. A., Feldman, J. L., Perrimon, N., & Ting, A. Y. (2018). Nature Biotechnology. [Link]

-

A general strategy for the proximity-tagging of specific protein states. Liu, J., et al. (2018). Nature Methods. [Link]

-

Click Chemistry: A Chemist's Quest for Specificity. Kolb, H. C., & Sharpless, K. B. (2003). Angewandte Chemie International Edition. [Link]

An In-depth Technical Guide on the Role of Desthiobiotin in Reversible Streptavidin Binding

This guide provides a comprehensive technical overview of the desthiobiotin-streptavidin interaction, a cornerstone of modern affinity chromatography and protein interaction analysis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, mechanistic details, and practical applications of this versatile biochemical tool. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

The Streptavidin-Biotin Interaction: A Paradigm of High-Affinity Binding

The interaction between the bacterial protein streptavidin and biotin (vitamin B7) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M).[1][2] This extraordinary affinity is the result of a combination of hydrogen bonds, van der Waals forces, and the snug fit of the biotin molecule into a deep binding pocket within the streptavidin tetramer.[3] While this near-irreversible binding is advantageous for applications requiring a stable and long-lasting connection, it presents a significant challenge when the gentle recovery of the bound molecule is necessary.[3][4]

Desthiobiotin: A Reversible Alternative with Maintained Specificity

Desthiobiotin, a sulfur-free analog of biotin, provides an elegant solution to the limitations of the quasi-irreversible biotin-streptavidin bond.[4][5] By lacking the sulfur atom in its thiophene ring, desthiobiotin exhibits a significantly weaker, yet still robust, binding affinity for streptavidin.[3] This reduced affinity is the key to its utility, allowing for the competitive elution of desthiobiotin-tagged molecules under mild, physiological conditions.[4][6]

Mechanism of Reversible Binding

The fundamental difference in the interaction lies in the thermodynamics of binding. The absence of the sulfur atom in desthiobiotin alters the network of hydrogen bonds and van der Waals interactions within the streptavidin binding pocket, leading to a higher dissociation rate constant (k-off) compared to biotin.[7] This makes the binding reversible, a critical feature for applications that require the gentle elution and recovery of the target molecule.[5]

Quantitative Comparison of Binding Affinities

The binding affinities of biotin and desthiobiotin to streptavidin are best understood by comparing their dissociation constants (Kd). A lower Kd value signifies a stronger interaction.

| Ligand | Dissociation Constant (Kd) to Streptavidin | Reference(s) |

| Biotin | ~10⁻¹⁵ M | [2][6] |

| Desthiobiotin | ~10⁻¹¹ M | [2][6] |

This four-orders-of-magnitude difference in affinity is the cornerstone of desthiobiotin's utility in reversible binding applications.[2]

Visualizing the Binding and Elution Process

The following diagrams illustrate the core concepts of desthiobiotin-streptavidin interaction and its application in affinity chromatography.

Caption: Reversible binding and competitive elution workflow.

Applications in Research and Drug Development

The reversible nature of the desthiobiotin-streptavidin interaction has led to its widespread adoption in various biotechnological applications.

Affinity Chromatography for Protein Purification

Desthiobiotin affinity chromatography is a powerful technique for isolating and purifying proteins of interest from complex mixtures like cell lysates.[8] The "soft-release" mechanism, using competitive elution with free biotin, is particularly beneficial for preserving the integrity and function of delicate protein complexes.[8]

-

Immobilization: Covalently couple streptavidin to a solid support, such as magnetic beads or agarose resin.[9]

-

Binding: Incubate the cell lysate containing the desthiobiotin-tagged protein with the streptavidin-coated support. This allows the tagged protein to bind specifically to the immobilized streptavidin.[9]

-

Washing: Wash the support with a suitable buffer (e.g., PBS) to remove non-specifically bound proteins.[10]

-

Elution: Elute the bound protein by incubating the support with a buffer containing an excess of free biotin (typically 2.5 mM).[11][12] The free biotin will displace the desthiobiotin-tagged protein, allowing for its collection in a purified form.[13]

-

Regeneration: The streptavidin support can often be regenerated by washing away the bound biotin with a suitable regeneration buffer, such as one containing HABA (2-[4'-hydroxy-benzeneazo] benzoic acid), which displaces the biotin.[12]

Caption: Affinity purification workflow using desthiobiotin.

Cell Isolation and Release

Desthiobiotin-streptavidin interactions can be used to isolate specific cell populations. Antibodies or other targeting ligands are labeled with desthiobiotin and used to capture target cells. The gentle elution with biotin allows for the release of viable cells for downstream applications such as cell culture or single-cell analysis.[14]

Analysis of Biomolecular Interactions

Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) utilize the desthiobiotin-streptavidin system to study the kinetics of biomolecular interactions.[5] A desthiobiotin-labeled ligand can be captured on a streptavidin-coated sensor surface, and its interaction with an analyte can be monitored in real-time. The ability to gently regenerate the sensor surface by eluting the desthiobiotin-labeled ligand is a significant advantage.[3]

Causality in Experimental Design: Why Choose Desthiobiotin?

The decision to use desthiobiotin over biotin is driven by the experimental endpoint.

-

When to use Biotin: For applications requiring an extremely stable, long-lasting, and essentially permanent linkage, such as in certain imaging techniques or when immobilizing a molecule for robust, repeated use, the high affinity of biotin is unparalleled.[3]

-

When to use Desthiobiotin: For applications where the recovery of the target molecule in its native, functional state is crucial, such as in the affinity purification of proteins for downstream analysis or the isolation of viable cells, the reversible binding of desthiobiotin offers a clear advantage.[3][8]

Trustworthiness: A Self-Validating System

The desthiobiotin-streptavidin system contains inherent controls that contribute to its trustworthiness:

-

Specificity of Elution: Elution with free biotin is highly specific. Only molecules bound via the desthiobiotin tag will be displaced, minimizing the co-elution of non-specific binders.

-

Mild Elution Conditions: The use of physiological buffers for elution ensures that the purified molecules and their interacting partners remain in their native conformation, a critical factor for functional studies.[9]

-

Minimal Co-purification of Endogenous Biotinylated Molecules: The gentle elution conditions for desthiobiotin help to minimize the co-purification of endogenously biotinylated molecules, which would not be eluted with free biotin under these mild conditions.[6]

Conclusion

Desthiobiotin has emerged as an indispensable tool in the life sciences, offering a powerful yet gentle method for the reversible capture and release of biomolecules. Its unique balance of strong, specific binding and mild elution conditions makes it a superior choice for a wide range of applications, from protein purification to the analysis of complex biomolecular interactions. Understanding the principles and protocols outlined in this guide will enable researchers to effectively leverage the desthiobiotin-streptavidin system to advance their scientific endeavors.

References

-

Benchchem. A Head-to-Head Battle of Affinities: Desthiobiotin vs. Biotin for Streptavidin Binding.

-

ResearchGate. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column.

-

Selleck Chemicals. D-Desthiobiotin.

-

Interchim. DesthioBiotins.

-

Hirsch, J. D., et al. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry, 308(2), 343-357.

-

Ghafouri, B. A., et al. (2018). Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells. Journal of Visualized Experiments, (134), 57220.

-

Benchchem. A Technical Deep Dive: Comparing the Binding Affinities of Desthiobiotin and Biotin to Streptavidin.

-

MedChemExpress. D-Desthiobiotin (Dethiobiotin).

-

Selleck Chemicals. D-Desthiobiotin | ≥99%(HPLC).

-

EpiCypher. EpiCypher® Desthiobiotin Nucleosome Capture & Elution.

-

IBA Lifesciences. Protein Purification.

-

ResearchGate. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: Uses for protein labeling, detection, and isolation.

-

Neuromics. Expression and purification of proteins using Strep-Tactin®.

-

Nordic Biosite. D-Desthiobiotin.

-

Jena Bioscience. Azides of Biotin/Desthiobiotin.

-

Abbkine. Desthiobiotinylation and Pull-Down Kit (Magnetic Beads).

-

IBA Lifesciences. Desthiobiotin.

-

Benchchem. An In-depth Technical Guide to d-Desthiobiotin Affinity Chromatography.

-

Bio-Synthesis Inc. Desthiobiotin Affinity Ligand.

-

Thermo Fisher Scientific. Avidin-Biotin Interaction.

-

Mangoni, M. C., et al. (1998). The binding of biotin analogues by streptavidin: a Raman spectroscopic study. Journal of Raman Spectroscopy, 29(6), 477-483.

-

National Institutes of Health. Overview of Affinity Tags for Protein Purification.

-

Green, N. M. (1966). Thermodynamics of the binding of biotin and some analogues by avidin. Biochemical Journal, 101(3), 774-780.

-

AIMS Press. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry.

-

National Institutes of Health. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer.

-

ResearchGate. Extremely high thermal stability of streptavidin and avidin upon biotin binding.

-

Swamy, M. J. (1995). Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study. Biochemistry and Molecular Biology International, 36(1), 219-225.

-

ResearchGate. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry.

Sources

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. The binding of biotin analogues by streptavidin: a Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epicypher.com [epicypher.com]

- 11. fishersci.ie [fishersci.ie]

- 12. neuromics.com [neuromics.com]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

A Technical Guide to Desthiobiotin-PEG4-Alkyne for the Advanced Labeling and Recovery of Newly Synthesized Proteins

This guide provides an in-depth exploration of Desthiobiotin-PEG4-Alkyne as a sophisticated reagent for the bioorthogonal labeling and purification of nascent proteomes. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles, delivers field-proven protocols, and highlights the critical advantages of this methodology for robust and high-fidelity proteomics research.

Section 1: The Principle of Temporal Proteomics: Capturing the Dynamic Proteome

The cellular proteome is a dynamic entity, constantly changing in response to internal and external stimuli. Understanding these changes requires the ability to distinguish newly synthesized proteins from the pre-existing protein pool. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique to achieve this temporal resolution.[1][2][3]

The BONCAT methodology involves two key steps:

-

Metabolic Labeling: A non-canonical amino acid analog, such as L-azidohomoalanine (AHA), is introduced to cells or organisms.[4][5] AHA is a surrogate for methionine and is incorporated into newly synthesized proteins by the cellular translational machinery.[2][4] This process effectively installs a bioorthogonal azide handle onto the nascent proteome.[6][7]

-

Bioorthogonal Ligation: The azide-tagged proteins are then covalently labeled with a reporter molecule containing a complementary alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[7][8][9] This reaction is highly specific and occurs with high efficiency under biocompatible conditions, ensuring that only the azide-modified proteins are tagged.[8]

This compound is a superior reporter molecule for this second step, offering both an alkyne group for click chemistry and a desthiobiotin moiety for subsequent enrichment.[10][11][12][13]

Section 2: The Desthiobiotin Advantage: Gentle and Specific Elution

The choice of affinity tag is critical for the successful isolation of labeled proteins. While the biotin-streptavidin interaction is famously strong (Kd ≈ 10⁻¹⁵ M), this near-irreversible binding necessitates harsh and denaturing conditions for elution, such as boiling in SDS or using extreme pH.[14][15][16][17] These conditions can disrupt protein complexes, denature proteins of interest, and lead to the co-elution of streptavidin, complicating downstream analyses like mass spectrometry.[15][18]

Desthiobiotin, a sulfur-less analog of biotin, provides an elegant solution.[19][20][21] It binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10⁻¹¹ M).[13][20][21][22] This crucial difference allows for the gentle and competitive elution of desthiobiotin-tagged proteins under physiological conditions using an excess of free biotin.[19][20][21][23]

Key Advantages of the Desthiobiotin System:

-

Preservation of Protein Integrity: Gentle elution conditions maintain the native conformation of proteins and the integrity of protein-protein interactions.[23]

-

Reduced Contamination: The mild elution minimizes the leaching of streptavidin from the affinity resin.

-

Higher Purity: Competitive elution with biotin helps to minimize the co-purification of endogenously biotinylated proteins, which remain tightly bound to the streptavidin resin.[13][20]

Visualizing the Elution Advantage

Caption: Comparison of Biotin vs. Desthiobiotin Elution from Streptavidin.

Section 3: Experimental Workflow: From Labeling to Analysis

The following section outlines a comprehensive, step-by-step protocol for the labeling, capture, and analysis of newly synthesized proteins using AHA and this compound.

Visualizing the Complete Workflow

Caption: Experimental workflow for labeling and enrichment of new proteins.

Detailed Experimental Protocol

Part 1: Metabolic Labeling with AHA

-

Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Methionine Depletion: Aspirate the growth medium, wash cells once with warm PBS, and then add methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine stores.[24]

-

AHA Labeling: Add L-azidohomoalanine (AHA) to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell type.[25] Incubate for the desired labeling period (e.g., 1-4 hours for a snapshot of the translatome).[24][26]

-

Causality Insight: Methionine depletion enhances the incorporation efficiency of AHA. The labeling duration dictates the temporal window of protein synthesis being captured.

-

Part 2: Cell Lysis and Protein Quantification

-

Harvesting: Wash cells twice with ice-cold PBS.

-

Lysis: Lyse the cells in a buffer compatible with click chemistry, such as RIPA buffer containing 1% SDS and protease/phosphatase inhibitors.[24]

-

Quantification: Determine the total protein concentration of the lysate using a compatible assay (e.g., BCA assay).

Part 3: Click Chemistry Reaction

-

Prepare Click Cocktail: For a typical 1 mg protein sample, prepare a click chemistry reaction cocktail. The final concentrations of reagents are critical for reaction efficiency.

-

Reaction Assembly: To the protein lysate, add the following components in order:

-

This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water) to a final concentration of 1 mM.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 10 mM stock in DMSO) to a final concentration of 100 µM.

-

Copper(II) sulfate (CuSO₄) (from a 50 mM stock in water) to a final concentration of 1 mM.[27]

-

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.

-

Expertise Insight: TCEP reduces Cu(II) to the catalytic Cu(I) species, while TBTA is a ligand that stabilizes Cu(I) and protects proteins from oxidation-mediated damage.

-

Part 4: Enrichment of Desthiobiotinylated Proteins

-

Bead Preparation: Resuspend streptavidin-coupled magnetic beads and wash them according to the manufacturer's protocol.

-

Capture: Add the washed streptavidin beads to the click-labeled protein lysate. Incubate for 1-2 hours at room temperature with rotation to allow for the capture of desthiobiotinylated proteins.[24]

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

-

2x with 1% SDS in PBS

-

2x with 8 M urea in 100 mM Tris-HCl, pH 8.0

-

2x with PBS

-

Part 5: Elution

-

Elution Buffer: Prepare an elution buffer consisting of 10-20 mM D-Biotin in PBS with 0.1% SDS.

-

Elution: Add the elution buffer to the washed beads and incubate at 37°C for 30-60 minutes with gentle shaking.[23] For more stringent elution, the temperature can be increased.

-

Collection: Place the tube on a magnetic stand and carefully collect the supernatant containing the enriched, newly synthesized proteins. Repeat the elution step once for maximal recovery.

| Parameter | Recommended Range | Rationale |

| AHA Concentration | 25 - 100 µM | Balances efficient labeling with minimal cellular toxicity. |

| AHA Labeling Time | 30 min - 18 hours | Defines the temporal window of protein synthesis analysis. |

| Protein Input | 0.5 - 2 mg | Ensures sufficient material for downstream detection. |

| Desthiobiotin-Alkyne | 50 - 200 µM | Ensures complete labeling of all azide-tagged proteins. |

| Elution Biotin Conc. | 10 - 50 mM | Provides a sufficient molar excess for competitive displacement. |

Section 4: Trustworthiness and Self-Validation: Controls and Considerations

To ensure the scientific integrity of the results, a series of controls are mandatory.

-

Negative Control 1 (No AHA): A parallel experiment where cells are not treated with AHA but are subjected to the entire workflow. This control identifies proteins that non-specifically bind to the streptavidin beads.

-

Negative Control 2 (Metabolic Inhibition): Pre-treating cells with a protein synthesis inhibitor (e.g., cycloheximide) before and during AHA labeling. This validates that the signal is dependent on active protein translation.[24]

-

Potential for False Positives: It is important to acknowledge that, like any enrichment technique, BONCAT is susceptible to false positives.[28] Rigorous negative controls are essential to distinguish true newly synthesized proteins from contaminants.

Section 5: Conclusion

This compound, when used in conjunction with the BONCAT methodology, provides a powerful and robust platform for the time-resolved analysis of the proteome. The key advantage of this reagent lies in the reversible binding of desthiobiotin to streptavidin, which permits the gentle elution and recovery of newly synthesized proteins in their native state. This preserves the integrity of protein complexes and enhances the quality of downstream analyses, making it an invaluable tool for researchers seeking to unravel the complexities of protein dynamics in health and disease.

References

-

Conboy, I. M., et al. (2022). Mechanisms and Minimization of False Discovery of Metabolic Bioorthogonal Noncanonical Amino Acid Proteomics. Rejuvenation Research. Retrieved from [Link]

-

GenScript. (n.d.). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Retrieved from [Link]

-

Kim, D. I., et al. (2016). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Protein Expression and Purification. Retrieved from [Link]

-

Gao, X., et al. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol. Retrieved from [Link]

-

G-Biosciences. (2018). BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): a method to define the translatome. Retrieved from [Link]

-

Quora. (2018). What is Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT)?. Retrieved from [Link]

-

Hirsch, J. D., et al. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry. Retrieved from [Link]

-

UBPBio. (n.d.). User's Guide Streptavidin Magnetic Polymer Resin. Retrieved from [Link]

-

Interchim. (n.d.). DesthioBiotins. Retrieved from [Link]

-

Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology. Retrieved from [Link]

-

ResearchGate. (n.d.). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: Uses for protein labeling, detection, and isolation. Retrieved from [Link]

-

ResearchGate. (n.d.). Workflow for AHA-labeling of de novo protein synthesis in autophagy. Retrieved from [Link]

-

Tirrell, D. A. (2008). Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). Retrieved from [Link]

-

Goparaju, C. M., et al. (2018). Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells. Journal of Visualized Experiments. Retrieved from [Link]

-

Journal of High School Science. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection. Retrieved from [Link]

-

Protocol Online. (2013). Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column. Retrieved from [Link]

-

Precise PEG. (n.d.). This compound. Retrieved from [Link]

-

IBA Lifesciences. (n.d.). Protein Purification. Retrieved from [Link]

-

IBA Lifesciences. (n.d.). Desthiobiotin. Retrieved from [Link]

-

Zhang, M., et al. (2021). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. Journal of Proteome Research. Retrieved from [Link]

-

G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]

-

Spiciarich, D. R., et al. (2016). Click Chemistry in Proteomic Investigations. Proteomics. Retrieved from [Link]

-

MDPI. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]

-

Yao, H., et al. (2023). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. quora.com [quora.com]

- 3. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 4. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. precisepeg.com [precisepeg.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound, 1802907-99-8 | BroadPharm [broadpharm.com]

- 14. goldbio.com [goldbio.com]

- 15. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 17. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 18. ubpbio.com [ubpbio.com]

- 19. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. interchim.fr [interchim.fr]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 27. benchchem.com [benchchem.com]

- 28. Mechanisms and Minimization of False Discovery of Metabolic Bioorthogonal Noncanonical Amino Acid Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Click Chemistry: Leveraging Desthiobiotin-PEG4-Alkyne for Advanced Bioconjugation and Proteomics

Abstract

Click chemistry has revolutionized the way scientists approach the covalent modification of biomolecules, offering a suite of reactions that are highly efficient, specific, and biocompatible.[1][2] At the forefront of this chemical toolbox is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage with remarkable fidelity.[3][4] This guide provides an in-depth exploration of click chemistry principles, focusing on the strategic application of Desthiobiotin-PEG4-Alkyne. This trifunctional reagent is uniquely engineered for modern proteomics and drug development, combining a reactive alkyne handle, a solubility-enhancing PEG spacer, and a reversibly binding desthiobiotin affinity tag. We will dissect the causality behind experimental design, provide validated protocols for protein labeling and enrichment, and offer field-proven insights for researchers, scientists, and drug development professionals aiming to harness this powerful technology.

The Foundation: Understanding Click Chemistry

Introduced by K.B. Sharpless in 2001, "click chemistry" is more a philosophy than a single reaction.[1][5] It describes a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[2] For biological applications, the key requirement is bioorthogonality—the ability to proceed within a complex biological system without interfering with native biochemical processes.[6]

The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The premier example of a click reaction is the CuAAC, a copper-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition.[2][7] This reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[8] Unlike its uncatalyzed counterpart, which requires high temperatures and produces a mixture of isomers, the CuAAC proceeds rapidly at room temperature, is insensitive to aqueous conditions over a wide pH range (4-12), and is highly regioselective.[3][4] This reliability has made it an indispensable tool for bioconjugation.[9][10]

The mechanism, now understood to proceed via a dinuclear copper intermediate, is what accounts for its remarkable efficiency and rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction).[3][11]

The Catalyst-Free Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant challenge of CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its application in living systems.[12] To address this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy to react with an azide without a metal catalyst.[13] While this makes SPAAC highly biocompatible and suitable for in vivo studies, the reaction kinetics are generally slower than CuAAC, and the synthesis of strained alkynes is more complex.[14]

Deconstructing the Reagent: this compound

The power of this compound lies in its trifunctional design, where each component serves a distinct and critical purpose. Understanding each part is key to leveraging its full potential.

The Capture Tag: Desthiobiotin

Biotin's interaction with streptavidin is one of the strongest non-covalent bonds known in nature, with an exceptionally low dissociation constant (Kd).[15][16] This near-irreversible binding is ideal for many applications but poses a significant challenge when the goal is to recover the captured biomolecule in its native state.[17] Harsh, denaturing conditions are often required for elution, which can co-purify contaminants and compromise downstream analysis.[18]

Desthiobiotin, a sulfur-less analog of biotin, provides the solution. It binds specifically to streptavidin but with a significantly higher dissociation constant, allowing for gentle and competitive elution with an excess of free biotin under physiological conditions.[17][19][20][21]

| Ligand | Dissociation Constant (Kd) with Streptavidin | Binding Nature | Elution Conditions |

| Biotin | ~10⁻¹⁵ M[22][23] | Essentially Irreversible | Harsh, Denaturing (e.g., boiling in SDS) |

| Desthiobiotin | ~10⁻¹¹ M[20][23] | Strong, but Reversible | Mild, Competitive (e.g., excess free biotin) |

The Spacer Arm: PEG4

Polyethylene glycol (PEG) is a hydrophilic polymer widely used in bioconjugation, a process known as PEGylation.[24][] Incorporating a short PEG4 (four ethylene glycol units) spacer serves two primary purposes:

-

Enhanced Solubility: It increases the aqueous solubility of the entire reagent and the resulting conjugate, which is critical when working with hydrophobic molecules or in complex biological buffers.[26]

-

Reduced Steric Hindrance: The flexible spacer arm extends the desthiobiotin tag away from the surface of the labeled biomolecule. This minimizes steric hindrance, ensuring efficient binding to the deep pocket of the streptavidin protein.[27]

The Reactive Handle: Terminal Alkyne

The terminal alkyne is the bioorthogonal reactive group that enables covalent bond formation via the CuAAC reaction.[28] It is exceptionally stable under most biological conditions yet reacts rapidly and specifically with an azide group in the presence of a copper(I) catalyst.[29] This high degree of specificity is the cornerstone of click chemistry, allowing for precise labeling of target molecules—such as proteins metabolically labeled with the non-canonical amino acid azidohomoalanine (AHA)—even within a complex cell lysate.[30][31]

Experimental Application: Labeling and Enrichment of Azide-Modified Proteins

This section provides a self-validating protocol for the labeling of an azide-modified protein from a complex mixture (e.g., a cell lysate) using this compound, followed by affinity purification.

Detailed Protocol: CuAAC Labeling Reaction

This protocol describes the covalent labeling of azide-modified proteins with this compound.

Rationale: The success of this step hinges on the efficient generation and stabilization of the Cu(I) catalyst. Cu(II) (from CuSO₄) is reduced to the active Cu(I) state by sodium ascorbate.[28] However, Cu(I) is unstable and can damage proteins. A chelating ligand like THPTA is therefore essential; it stabilizes the Cu(I) ion, prevents protein degradation, and increases reaction efficiency.[18][28]

| Component | Purpose | Typical Final Concentration |

| Azide-Modified Protein | The target molecule for labeling. | 1-5 mg/mL |

| This compound | The alkyne-containing labeling reagent. | 50-100 µM |

| Copper (II) Sulfate (CuSO₄) | Source of the copper catalyst. | 1 mM |

| THPTA Ligand | Stabilizes the Cu(I) catalyst and protects the protein. | 5 mM |

| Sodium Ascorbate | Reducing agent to generate Cu(I) from Cu(II). | 10-20 mM |

Step-by-Step Methodology:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of THPTA (or another Cu(I)-stabilizing ligand) in water.

-

Crucially, prepare a 1 M stock solution of sodium ascorbate in water immediately before use. Ascorbate solutions are prone to oxidation and lose efficacy over time.

-

-

Set Up the Reaction:

-

In a microcentrifuge tube, combine your azide-modified protein sample (e.g., 1 mg in buffer) with the this compound stock solution to a final concentration of 100 µM.

-

Add the THPTA ligand to a final concentration of 5 mM.

-

Add the CuSO₄ solution to a final concentration of 1 mM. Gently mix.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM to start the reaction.[28]

-

If your protein is sensitive, it is advisable to degas the buffer and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation. For sensitive proteins, the reaction can be performed overnight at 4°C.

-

-

Purification:

-

Remove excess, unreacted reagents. This is a critical step to prevent the small molecule reagents from interfering with downstream steps. Methods like spin filtration with an appropriate molecular weight cutoff or dialysis are effective.

-

Detailed Protocol: Affinity Purification

This protocol describes the enrichment of the newly desthiobiotinylated protein using streptavidin-coated magnetic beads.

Rationale: The high specificity of the desthiobiotin-streptavidin interaction allows for efficient capture of labeled proteins. The subsequent washing steps are designed to be increasingly stringent to remove proteins that are non-specifically bound to the beads, ensuring a clean final eluate. The final elution step leverages the reversible nature of the bond, using a high concentration of free biotin to out-compete the desthiobiotinylated protein for binding sites on the streptavidin beads.

Step-by-Step Methodology:

-

Bead Preparation:

-

Resuspend the streptavidin-coated magnetic beads in their storage buffer.

-

Transfer a desired amount of bead slurry (e.g., 50 µL) to a new tube.

-

Place the tube on a magnetic stand, wait for the beads to pellet, and carefully remove the supernatant.

-

Wash the beads 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove preservatives.

-

-

Capture:

-

Add the purified, desthiobiotin-labeled protein sample from the previous step to the washed beads.

-

Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow for efficient binding.

-

-

Washing:

-

Pellet the beads on a magnetic stand and discard the supernatant (this is the "unbound" fraction).

-

Perform a series of washes to remove non-specifically bound proteins. A typical series might be:

-

2 washes with PBS + 0.1% SDS.

-

2 washes with high-salt buffer (e.g., 1M NaCl).

-

2 washes with PBS.

-

-

Thorough washing is the most critical factor for reducing background and ensuring the trustworthiness of your results.

-

-

Elution:

-

Add an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM free biotin in PBS) to the washed beads.

-

Incubate for 30-60 minutes at room temperature with agitation.

-

Pellet the beads on the magnetic stand and carefully collect the supernatant. This fraction contains your purified, desthiobiotin-tagged protein. Repeat the elution step once more and pool the supernatants for maximum recovery.

-

-

Analysis:

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or digestion and identification by mass spectrometry.[30][32] The mild elution conditions ensure that protein complexes may be preserved and that the sample is compatible with enzymatic digestion for proteomic analysis.[33]

-

Conclusion and Future Outlook

The combination of click chemistry's precision with the strategic advantages of the this compound reagent provides a powerful and versatile platform for biological research. By enabling the robust and specific labeling of biomolecules (via the alkyne), enhancing their handling properties (via the PEG4 spacer), and allowing for their efficient capture and subsequent gentle release (via desthiobiotin), this system addresses many of the core challenges in affinity-based proteomics and bioconjugation. As research moves towards more complex in vivo studies and the development of sophisticated biologics like antibody-drug conjugates, the principles of modularity, efficiency, and bioorthogonality embodied by this technology will continue to be of paramount importance.[9]

References

- Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery.

- Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research.

- Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research.

- Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry.

- How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. Biochemical Journal.

- A Technical Deep Dive: Comparing the Binding Affinities of Desthiobiotin and Biotin to Streptavidin. BenchChem.

- Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their applic

- The Use of Click Chemistry in Drug Development Applications.

- Desthiobiotin. Vector Labs.

- Direct detection of biotinylated proteins by mass spectrometry. PubMed.

- Decoding Biotinylation: A Guide to Mass Spectrometry-Based Site Confirm

- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic

- Applications of click chemistry in drug discovery. Slideshare.

- Direct Detection of Biotinylated Proteins by Mass Spectrometry. Semantic Scholar.

- Streptavidin. Wikipedia.

- What is Click Chemistry? An Introduction. Sigma-Aldrich.

- Avidin-Biotin Interaction. Thermo Fisher Scientific.

- Recent updates in click and computational chemistry for drug discovery and development. Frontiers.

- Application Notes and Protocols for Dde Biotin-PEG4-alkyne in Pull-Down Assays and Mass Spectrometry. BenchChem.

- Click Chemistry - A Review. Bio-Synthesis Inc.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Desthiobiotins. Interchim.

- Azides of Biotin/Desthiobiotin. Jena Bioscience.

- "Click Chemistry": An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegener

- PEGyl

- A Comparative Guide to Terminal and Strained Alkynes in Bioconjug

- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceuticals.

- Streptavidin/Avidin-Biotin Interaction. SouthernBiotech.

- Affinity-Switchable Interaction of Biotin and Streptavidin for the Signal-ON Detection of Small Molecules. ACS Sensors.

- CuAAC Click Reaction. Alfa Chemistry.

- Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications.

- Desthiobiotin TEG. GeneLink.

- understanding strain-promoted alkyne-azide cycloaddition (SPAAC). BenchChem.

- Custom PEGyl

- PEGyl

- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Inorganic Chemistry.

- Protein-Polymer Conjugation—Moving Beyond PEGyl

- mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). BenchChem.

- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).

- PEGylation of Proteins in Organic Solution: A Case Study for Interferon beta-1b.

- Application Notes and Protocols for Bioconjugation Techniques Utilizing Terminal Alkynes. BenchChem.

- Application Notes and Protocols for Dde Biotin-PEG4-alkyne in Copper-C

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research.

- Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research.

- A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization.

- This compound. BroadPharm.

- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.

Sources

- 1. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry - A Review [biosyn.com]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Streptavidin - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. vectorlabs.com [vectorlabs.com]

- 20. interchim.fr [interchim.fr]

- 21. This compound, 1802907-99-8 | BroadPharm [broadpharm.com]

- 22. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 24. PEGylation - Wikipedia [en.wikipedia.org]

- 26. PEGylation - Bio-Synthesis, Inc. [biosyn.com]

- 27. genelink.com [genelink.com]

- 28. benchchem.com [benchchem.com]